Menthoglycol's chemical structure and properties
Menthoglycol's chemical structure and properties
An In-depth Technical Guide to Menthoglycol (p-Menthane-3,8-diol)
Introduction
Menthoglycol, chemically known as p-Menthane-3,8-diol (B45773) (PMD), is a monoterpenoid diol that has garnered significant attention for its efficacy as a naturally derived insect repellent.[1][2][3][4][5] It is the primary active ingredient in repellents derived from the oil of the lemon eucalyptus tree, Corymbia citriodora.[2][3][6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
p-Menthane-3,8-diol is an organic compound classified as both a diol and a terpenoid.[2][7] Its structure is based on a p-menthane (B155814) hydrocarbon backbone, which is a cyclohexane (B81311) ring with methyl and isopropyl substituents at positions 1 and 4, respectively. In PMD, hydroxyl (-OH) groups are located at the C-3 and C-8 positions.[1][8]
The molecule has three stereocenters, resulting in a total of eight possible stereoisomers.[2][3] Commercially available PMD is typically a mixture of the cis and trans isomers.[2][3]
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IUPAC Name : 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol[2][8][9][10]
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Synonyms : p-Menthane-3,8-diol, PMD, Menthoglycol, para-Menthane-3,8-diol[1][2][7][10]
Physicochemical Properties
Menthoglycol is a colorless, crystalline solid at room temperature with a faint, mint-like, or eucalyptus-like odor.[1][2][8][12] Its key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 172.27 g/mol | [2][7][11] |
| Density | ~1.009 g/cm³ | [2][4] |
| Melting Point | 34-35 °C | [12] |
| Boiling Point | 266-268 °C at 760 mmHg | [4][12] |
| Vapor Pressure | 0.001 mmHg at 25 °C (est.) | [12] |
| Flash Point | 120 °C (248 °F) | [12] |
| Solubility | Slightly soluble in water; Soluble in ethanol | [8][12] |
| logP (o/w) | 1.374 - 2.2 (est.) | [11][12] |
Natural Occurrence and Synthesis
Natural Source
PMD is found in small quantities, typically 1-2%, in the essential oil of Corymbia citriodora leaves.[2] This tree is native to Australia but is now cultivated globally in warm climates.[2][3] Refined oil from this plant, known as Oil of Lemon Eucalyptus (OLE) or by trade names like Citriodiol®, is processed to increase the PMD concentration to 64-70% for use in commercial insect repellents.[2][3][5]
Chemical Synthesis
The most common industrial method for producing PMD is through the acid-catalyzed intramolecular Prins reaction of citronellal (B1669106).[2] Citronellal can be sourced from C. citriodora oil, where it is the major component (up to 85%), or produced synthetically.[13] The synthesis involves the cyclization of citronellal in the presence of an acid catalyst, typically aqueous sulfuric acid, to form the p-menthane-3,8-diol structure.[13][14]
Caption: Synthetic pathway of Menthoglycol from its natural precursor.
Mechanism of Action as an Insect Repellent
Menthoglycol functions by disrupting the olfactory system of hematophagous (blood-feeding) insects, such as mosquitoes.[15][16] It does not kill the insects but rather deters them from landing and biting. The proposed mechanism involves the following steps:
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Vapor Action : When applied to the skin, PMD slowly evaporates, creating a vapor barrier.
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Receptor Binding : The PMD molecules in the vapor bind to odorant receptors (ORs) located on the insect's antennae.[14][16]
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Signal Disruption : This binding interferes with the receptors' ability to detect chemical cues from a host, such as carbon dioxide and lactic acid. It effectively "blinds" the insect's sense of smell, making it difficult to locate a target.[15] The interaction likely modulates the activity of the obligate co-receptor, Orco, which is essential for insect olfaction.[14]
Caption: Proposed mechanism of Menthoglycol's insect repellent action.
Experimental Protocols
Synthesis of PMD from Eucalyptus citriodora Oil
This protocol is adapted from methodologies described in the literature for the acid-catalyzed conversion of citronellal-rich essential oil into PMD.[14]
A. Materials and Equipment:
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Eucalyptus citriodora essential oil (EO), high citronellal content (>70%)
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Sulfuric acid (H₂SO₄), 98%
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Deionized water
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250 mL two-necked round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or water bath with temperature control
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Condenser
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Separatory funnel
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Rotary evaporator
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Crystallization dish
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Equipment for analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)
B. Procedure:
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Catalyst Preparation : Prepare a 0.25% (w/w) aqueous solution of H₂SO₄.
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Reaction Setup : Place 25 g of E. citriodora essential oil into the 250 mL flask. Add the sulfuric acid solution at a weight ratio of 3:1 (acid solution to EO).
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Cyclization Reaction : Stir the mixture vigorously at a constant temperature of 50°C for 5 hours.
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Quenching and Extraction : After the reaction period, cool the mixture to room temperature. Transfer to a separatory funnel and neutralize the acid with a saturated sodium bicarbonate solution. Extract the organic layer with an appropriate solvent like ethyl acetate.
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Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Crystallization : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., n-heptane) at an elevated temperature (e.g., 50°C). Allow the solution to cool slowly to room temperature and then refrigerate to induce crystallization of PMD.
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Isolation : Isolate the PMD crystals by vacuum filtration and wash with a small amount of cold solvent.
C. Analysis:
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Determine the purity of the synthesized PMD and quantify the yield of cis and trans isomers using GC-MS.
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Confirm the chemical structure of the synthesized cis- and trans-p-menthane-3,8-diol using ¹H and ¹³C NMR spectroscopy.[14]
Caption: Experimental workflow for the synthesis and analysis of PMD.
Safety and Regulatory Information
Menthoglycol is recognized as a biopesticide and is considered safe for topical use when formulated correctly.
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Human Health : It has low acute oral and dermal toxicity.[6] The primary health concerns are moderate eye irritation and potential skin irritation.[6][11] It is approved by the U.S. EPA and CDC for use on adults and children over the age of three.[16]
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Environmental : Due to its low toxicity and limited use patterns, it is not expected to cause harm to the environment.[6]
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Regulatory Status : PMD is registered as an insect repellent in numerous jurisdictions, including the United States (as Oil of Lemon Eucalyptus) and the European Union under the Biocidal Products Regulation (BPR).[2][5][6] It is one of the few naturally derived repellents recommended by the CDC for protection against mosquito-borne illnesses.[14][16]
References
- 1. p-Menthane-3,8-diol | 42822-86-6 [chemicalbook.com]
- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 3. Applications of p-Menthane-3,8-diol_Chemicalbook [chemicalbook.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. krishnanaturals.com [krishnanaturals.com]
- 6. penntybio.com [penntybio.com]
- 7. foreverest.net [foreverest.net]
- 8. P-Menthane-3,8-diol | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. p-Menthane-3,8-diol | TargetMol [targetmol.com]
- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 11. Menthoglycol | C10H20O2 | CID 19100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]
- 13. CN103193598A - Oriented synthesis preparation process of cis-form p-menthane-3,8-diol - Google Patents [patents.google.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 16. caringsunshine.com [caringsunshine.com]
